molecular formula C16H32O4S B12658718 Butanoic acid, 4-(dodecylsulfonyl)- CAS No. 154382-35-1

Butanoic acid, 4-(dodecylsulfonyl)-

Cat. No.: B12658718
CAS No.: 154382-35-1
M. Wt: 320.5 g/mol
InChI Key: JBXDGVSAYRWVET-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(dodecylsulfonyl)- is a specialized organic compound that falls under the category of sulfonyl-substituted carboxylic acids This compound is characterized by the presence of a butanoic acid backbone with a dodecylsulfonyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(dodecylsulfonyl)- can be achieved through a multi-step process. One practical and cost-effective route involves the following steps :

    Etherification: Starting with phenol, the compound undergoes etherification to introduce the dodecyl group.

    Chlorosulfonation: The etherified product is then subjected to chlorosulfonation to introduce the sulfonyl group.

    Reduction: The chlorosulfonated product is reduced to form the desired sulfonyl group.

    Nucleophilic Reaction by C-S Coupling: This step involves the coupling of the sulfonyl group with the butanoic acid backbone.

    Hydrolyzation: Finally, the product is hydrolyzed to yield butanoic acid, 4-(dodecylsulfonyl)-.

The overall yield of this synthetic route can be optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(dodecylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted butanoic acid derivatives.

Scientific Research Applications

Butanoic acid, 4-(dodecylsulfonyl)- has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of butanoic acid, 4-(dodecylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors . The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-(dodecylsulfonyl)- is unique due to the presence of the dodecylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

154382-35-1

Molecular Formula

C16H32O4S

Molecular Weight

320.5 g/mol

IUPAC Name

4-dodecylsulfonylbutanoic acid

InChI

InChI=1S/C16H32O4S/c1-2-3-4-5-6-7-8-9-10-11-14-21(19,20)15-12-13-16(17)18/h2-15H2,1H3,(H,17,18)

InChI Key

JBXDGVSAYRWVET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CCCC(=O)O

Origin of Product

United States

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